(E)-3-Cyclopropyl-acrylic acid ethyl ester
Overview
Description
(E)-3-Cyclopropyl-acrylic acid ethyl ester is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant aromas and are commonly found in natural products such as fruits and flowers. This particular ester is notable for its unique structure, which includes a cyclopropyl group attached to an acrylic acid moiety, further esterified with an ethyl group.
Mechanism of Action
Target of Action
Ethyl 3-cyclopropylacrylate is a type of ester, a class of organic compounds. The primary targets of esters are often enzymes that can catalyze their hydrolysis, such as esterases and lipases . These enzymes play crucial roles in various biological processes, including digestion and detoxification.
Mode of Action
The mode of action of Ethyl 3-cyclopropylacrylate, like other esters, involves hydrolysis, a chemical reaction where a water molecule breaks a bond in another molecule . In the case of esters, hydrolysis results in the formation of an alcohol and a carboxylic acid . This reaction can be catalyzed by both acids and bases .
Biochemical Pathways
The hydrolysis of esters, including Ethyl 3-cyclopropylacrylate, is a key step in several biochemical pathways. For instance, it plays a role in the metabolism of fats and oils, where esters derived from glycerol and fatty acids are hydrolyzed to produce free fatty acids . These fatty acids can then be further metabolized to produce energy.
Pharmacokinetics
They are often hydrolyzed to their corresponding alcohols and acids in the body, which can then be further metabolized or excreted . The rate of this hydrolysis can impact the bioavailability of the compound .
Result of Action
The hydrolysis of Ethyl 3-cyclopropylacrylate would result in the production of ethanol and 3-cyclopropylacrylic acid . These products could then participate in various biochemical reactions. For example, ethanol can be metabolized in the liver to produce acetaldehyde, a toxic compound, and then further metabolized to acetic acid, a less harmful substance .
Action Environment
The action of Ethyl 3-cyclopropylacrylate, like other esters, can be influenced by various environmental factors. For instance, the rate of hydrolysis can be affected by the pH of the environment, with the reaction typically occurring faster in acidic or basic conditions . Additionally, temperature can also impact the rate of hydrolysis, with higher temperatures generally increasing the reaction rate .
Preparation Methods
Synthetic Routes and Reaction Conditions
(E)-3-Cyclopropyl-acrylic acid ethyl ester can be synthesized through the esterification of (E)-3-Cyclopropyl-acrylic acid with ethanol. This reaction typically requires a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to proceed efficiently. The reaction is carried out under reflux conditions to ensure the complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification process. Additionally, azeotropic distillation may be used to remove water formed during the reaction, driving the equilibrium towards ester formation.
Chemical Reactions Analysis
Types of Reactions
(E)-3-Cyclopropyl-acrylic acid ethyl ester undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to (E)-3-Cyclopropyl-acrylic acid and ethanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Transesterification: This reaction involves the exchange of the ethyl group with another alcohol, facilitated by an acid or base catalyst.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) at elevated temperatures.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Transesterification: Methanol or other alcohols in the presence of an acid catalyst like sulfuric acid.
Major Products
Hydrolysis: (E)-3-Cyclopropyl-acrylic acid and ethanol.
Reduction: (E)-3-Cyclopropyl-propanol.
Transesterification: (E)-3-Cyclopropyl-acrylic acid methyl ester (if methanol is used).
Scientific Research Applications
(E)-3-Cyclopropyl-acrylic acid ethyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant aroma.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: A simple ester with a pleasant aroma, commonly used as a solvent.
Methyl butyrate: Another ester with a fruity smell, used in flavorings and perfumes.
Ethyl (E)-2-hexenoate: An ester with a similar structure, used in the fragrance industry.
Uniqueness
(E)-3-Cyclopropyl-acrylic acid ethyl ester is unique due to the presence of the cyclopropyl group, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity and interaction with biological targets, making it a valuable molecule for research and industrial applications.
Properties
IUPAC Name |
ethyl (E)-3-cyclopropylprop-2-enoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c1-2-10-8(9)6-5-7-3-4-7/h5-7H,2-4H2,1H3/b6-5+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXBCPBSHJYHXQV-AATRIKPKSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1CC1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C1CC1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21014-26-6, 5808-99-1 | |
Record name | ethyl (2E)-3-cyclopropylprop-2-enoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5808-99-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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